molecular formula C21H18N4O6 B4224668 dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate

dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate

Cat. No.: B4224668
M. Wt: 422.4 g/mol
InChI Key: FLPLHIAHVQLYAJ-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate is a structurally complex organic compound featuring:

  • Core structure: A pyrimido[1,2-a]benzimidazole scaffold fused with a tetrahydropyrimidine ring, which is oxidized at the 4-position (4-oxo group) .
  • Substituents: A dimethyl isophthalate backbone linked via an amide bond to the pyrimido-benzimidazole moiety.
  • Molecular weight: Estimated to range between 400–450 g/mol, based on structurally analogous compounds .

This compound’s hybrid architecture combines aromaticity, hydrogen-bonding capacity (amide and ester groups), and a rigid fused-ring system, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

dimethyl 5-[(4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6/c1-30-19(28)11-7-12(20(29)31-2)9-13(8-11)22-18(27)15-10-17(26)25-16-6-4-3-5-14(16)23-21(25)24-15/h3-9,15H,10H2,1-2H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPLHIAHVQLYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₉H₁₈N₄O₅
  • CAS Number : 956626-31-6

The structure includes a benzimidazole moiety fused with a pyrimidine ring, which is known for its diverse biological activities. The presence of the dimethyl ester group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various synthetic methodologies. Key steps include:

  • Formation of the Pyrimidine Ring : Utilizing starting materials such as 3,4-difunctionalized quinolines.
  • Coupling Reactions : Employing methods like Suzuki coupling to introduce the benzimidazole moiety.
  • Final Esterification : Converting carboxylic acids to their corresponding dimethyl esters.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : CCRF-CEM leukemia cells and other solid tumor lines.
  • Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest a promising profile for further development as an antimicrobial agent.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of similar compounds within the pyrimidine and benzimidazole classes. Notable findings include:

StudyCompoundBiological ActivityResults
Pyrazolo derivativesAntitumorSignificant antiproliferative effects against cancer cells
4-amino derivativesAntifolate activityLimited activity observed; IC50 > 20 µg/mL
Fused pyrimidine derivativesAurora-A kinase inhibitionPotent inhibition observed

These studies underscore the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate and related derivatives:

Compound Name Structural Features Molecular Weight (g/mol) Key Differentiators Biological/Functional Notes
This compound Pyrimido-benzimidazole fused ring, dimethyl isophthalate, amide linkage ~420–450 (estimated) Unique combination of fused heterocycles and ester-amide functionality Potential anticancer/antimicrobial activity due to pyrimido-benzimidazole core
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate () Chloropropanoyl group, isophthalate ester 299.71 Lacks fused heterocyclic system; reactive halogen Less stable; limited bioactivity reported
Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate () Ethyl ester, 4-chlorophenyl substituent 369.8 Simpler substitution pattern; no amide linkage Demonstrated kinase inhibition and antimicrobial activity
Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Benzyl ester, methylsulfanyl group ~400 (estimated) Thioether substituent enhances lipophilicity Used in drug discovery for metabolic stability
Dimethyl 5-(1H-pyrrol-1-yl)isophthalate () Pyrrole ring, isophthalate ester ~300–320 Electron-rich pyrrole enhances π-π interactions Explored in optoelectronic materials

Key Comparative Insights:

Structural Complexity: The target compound’s fused pyrimido-benzimidazole system distinguishes it from simpler isophthalate derivatives (e.g., dimethyl terephthalate in ), which lack heterocyclic complexity and exhibit lower reactivity .

Functional Group Influence: The amide linkage in the target compound enables hydrogen bonding, a critical feature for molecular recognition in drug design. This contrasts with compounds like 2-chloropropanoyl chloride (), which lacks such interactions . Ester vs. Thioether Groups: While the benzyl ester in enhances stability, the methylsulfanyl group in similar compounds increases lipophilicity, affecting membrane permeability .

Biological Activity :

  • Pyrimido-benzimidazole derivatives (e.g., ) are associated with kinase inhibition, anticancer, and antimicrobial activities. The target compound’s 4-oxo group may modulate these effects by altering electron distribution .
  • Thiazole- or pyrrole-containing analogs () exhibit distinct bioactivity profiles, such as anticonvulsant (thiazole) or optoelectronic (pyrrole) properties, highlighting the target compound’s uniqueness .

Research Findings and Data:

  • Synthetic Challenges : The multi-step synthesis of pyrimido-benzimidazole derivatives often requires precise control of cyclization and functionalization steps, as seen in and .
  • Spectroscopic Characterization : Key techniques include $ ^1H $/$ ^{13}C $-NMR for confirming substituent positions (e.g., amide vs. ester protons) and HRMS for verifying molecular weight .
  • Thermal Stability: Pyrimido-benzimidazole cores generally exhibit higher melting points (>200°C) compared to non-fused analogs (e.g., dimethyl terephthalate melts at ~140°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate
Reactant of Route 2
Reactant of Route 2
dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate

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